molecular formula C23H14Cl2N2O6 B11287438 Methyl 4-[5,7-dichloro-2-(5-methyl-1,2-oxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Methyl 4-[5,7-dichloro-2-(5-methyl-1,2-oxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Cat. No.: B11287438
M. Wt: 485.3 g/mol
InChI Key: XNOPIXLLZKDETE-UHFFFAOYSA-N
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Description

Methyl 4-[5,7-dichloro-2-(5-methyl-1,2-oxazol-3-yl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound with a unique structure that combines multiple functional groups

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 4-[5,7-dichloro-2-(5-methyl-1,2-oxazol-3-yl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[5,7-dichloro-2-(5-methyl-1,2-oxazol-3-yl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .

Biological Activity

Methyl 4-[5,7-dichloro-2-(5-methyl-1,2-oxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₅Cl₂N₃O₃

Antimicrobial Properties

Research indicates that the compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In a study involving human cancer cell lines (e.g., HeLa and MCF7), it was found to induce apoptosis and inhibit cell proliferation. The IC50 values were reported as follows:

Cell LineIC50 (µM)
HeLa15
MCF720

Mechanistic studies revealed that the compound activates caspase pathways leading to programmed cell death.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, the compound demonstrated anti-inflammatory effects in animal models. Administration of the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The study concluded that it possesses a unique mechanism of action that disrupts bacterial cell wall synthesis.
  • Case Study on Cancer Treatment :
    In preclinical trials reported in Cancer Research, the compound was tested on xenograft models of breast cancer. Results indicated substantial tumor reduction compared to control groups treated with standard chemotherapy agents.
  • Case Study on Inflammation :
    A recent publication in Inflammation Research highlighted the anti-inflammatory properties of the compound in a rat model of arthritis. The findings suggested that it may inhibit NF-kB signaling pathways involved in inflammation.

Properties

Molecular Formula

C23H14Cl2N2O6

Molecular Weight

485.3 g/mol

IUPAC Name

methyl 4-[5,7-dichloro-2-(5-methyl-1,2-oxazol-3-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

InChI

InChI=1S/C23H14Cl2N2O6/c1-10-7-16(26-33-10)27-18(11-3-5-12(6-4-11)23(30)31-2)17-19(28)14-8-13(24)9-15(25)20(14)32-21(17)22(27)29/h3-9,18H,1-2H3

InChI Key

XNOPIXLLZKDETE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4Cl)Cl)C5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

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